5-(4-Benzyloxyphenyl)picolinic acid
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Overview
Description
5-(4-Benzyloxyphenyl)picolinic acid is an organic compound with the molecular formula C19H15NO3 and a molecular weight of 305.33 g/mol It is a derivative of picolinic acid, featuring a benzyloxyphenyl group attached to the pyridine ring
Mechanism of Action
Target of Action
The primary targets of 5-(4-Benzyloxyphenyl)picolinic acid are currently unknown
Mode of Action
It is known that many picolinic acid derivatives interact with their targets by binding to them, which can result in changes to the target’s structure and function .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a structural relative, can participate in various biochemical reactions . It is plausible that 5-(4-Benzyloxyphenyl)picolinic acid may interact with enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have yet to be identified.
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that the compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzyloxyphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide . The general procedure involves the reaction of 4-benzyloxyphenylboronic acid with 5-bromopicolinic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
5-(4-Benzyloxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler derivative with a carboxylic acid group attached to the pyridine ring.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
5-(4-Benzyloxyphenyl)picolinic acid is unique due to the presence of the benzyloxyphenyl group, which imparts distinct chemical properties and potential biological activities not found in simpler derivatives like picolinic acid or its isomers .
Properties
IUPAC Name |
5-(4-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-11-8-16(12-20-18)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDIMPDURYAYJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688437 |
Source
|
Record name | 5-[4-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-96-1 |
Source
|
Record name | 5-[4-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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